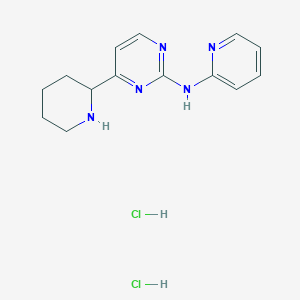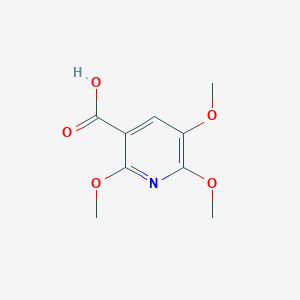
2,5,6-Trimethoxynicotinic acid
Descripción general
Descripción
2,5,6-Trimethoxynicotinic acid is a unique chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C9H11NO5 and it has a molecular weight of 213.19 .
Molecular Structure Analysis
The molecular formula of 2,5,6-Trimethoxynicotinic acid is C9H11NO5 . The molecular weight is 213.19 . Unfortunately, the specific details about its molecular structure are not available in the searched resources.Aplicaciones Científicas De Investigación
1. Anti-viral and Anti-retroviral Applications
The compound 2',5'-oligoadenylic acid, which shares a structural resemblance with 2,5,6-trimethoxynicotinic acid, has been studied for its effects on HIV-1 reproduction. It demonstrated a decrease in HIV-1 infectivity and also inhibited the activity of retrovirus reverse transcriptase (Tkachuk et al., 1998).
2. Applications in Supramolecular Chemistry
2,6-Bis(trimethyltin)pyridine, a compound related to 2,5,6-trimethoxynicotinic acid, has been used for Stille-type coupling procedures to prepare various pyridine-based ligands for supramolecular chemistry applications (Schubert & Eschbaumer, 1999).
3. Anti-plasmodial Activity
Compounds structurally similar to 2,5,6-trimethoxynicotinic acid, like 3,4,5-trimethoxyphenyl(6'-O-aalloyl)-beta-D-glucopyranoside, have been investigated for their antiplasmodial activity. They showed the ability to inhibit plasmepsin II activity, which is crucial in the growth of the malaria parasite (Dell’Agli et al., 2003).
4. Anticancer Properties
Research on triphenylethylene–coumarin hybrids, related to 2,5,6-trimethoxynicotinic acid, revealed significant anti-proliferative activity against cancer cells. These compounds exhibited a strong interaction with DNA, suggesting their potential as anticancer agents (Zhang et al., 2016).
5. Use in Photovoltaic Studies
Organic sensitizers with structures akin to 2,5,6-trimethoxynicotinic acid, like MR-5 & MR-6, demonstrated significant potential in dye-sensitized solar cells (DSSCs). These sensitizers showed improved photovoltaic parameters and light harvesting efficiencies, indicating their applicability in solar energy conversion (Elmorsy et al., 2018).
6. Fluorescent Chemosensors
Boronic acid sensors, which share chemical properties with 2,5,6-trimethoxynicotinic acid, have been used as fluorescent sensors to probe carbohydrates and bioactive substances. These sensors have shown potential in disease prevention, diagnosis, and treatment (Huang et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2,5,6-trimethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-13-6-4-5(9(11)12)7(14-2)10-8(6)15-3/h4H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIDKZJJOQSGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trimethoxynicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



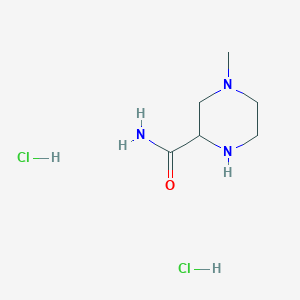
![N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide](/img/structure/B1402570.png)
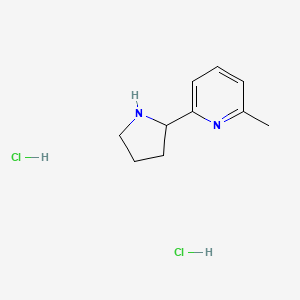
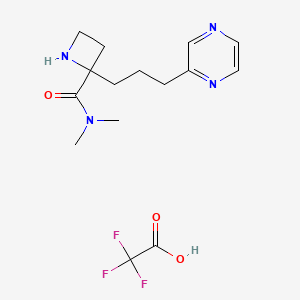
![3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride](/img/structure/B1402575.png)
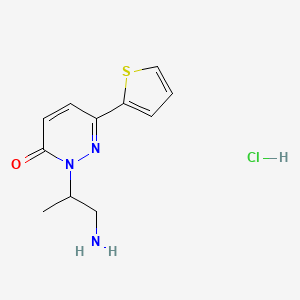
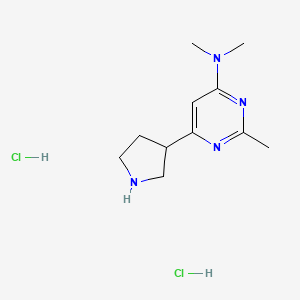
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride](/img/structure/B1402580.png)
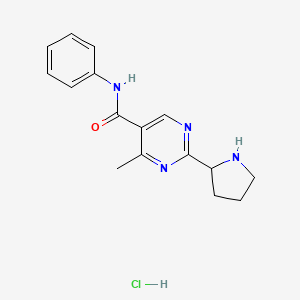
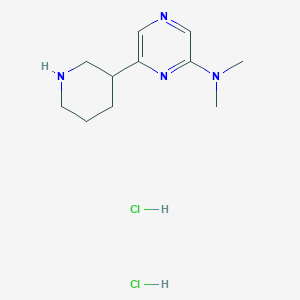
![N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride](/img/structure/B1402588.png)
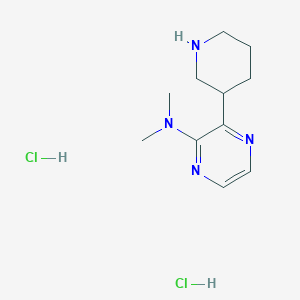
![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride](/img/structure/B1402590.png)
